BenchChemオンラインストアへようこそ!

N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Pancreatic cancer Indolyl sulfonamide Cytotoxicity screening

N-Benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878063-51-5) is a synthetic indole derivative featuring a 4-methylbenzylsulfonyl group at the indole 3-position and an N-benzyl-N-ethyl acetamide side chain at N1, with molecular formula C27H28N2O3S and molecular weight 460.59 g/mol. This compound belongs to a large series of indolyl sulfonamide analogs that have been investigated as screening candidates for oncology targets, particularly pancreatic cancer cell lines.

Molecular Formula C27H28N2O3S
Molecular Weight 460.59
CAS No. 878063-51-5
Cat. No. B2513155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
CAS878063-51-5
Molecular FormulaC27H28N2O3S
Molecular Weight460.59
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C
InChIInChI=1S/C27H28N2O3S/c1-3-28(17-22-9-5-4-6-10-22)27(30)19-29-18-26(24-11-7-8-12-25(24)29)33(31,32)20-23-15-13-21(2)14-16-23/h4-16,18H,3,17,19-20H2,1-2H3
InChIKeyRMQVCPUMCIQOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878063-51-5): Scaffold Overview and Procurement Context


N-Benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878063-51-5) is a synthetic indole derivative featuring a 4-methylbenzylsulfonyl group at the indole 3-position and an N-benzyl-N-ethyl acetamide side chain at N1, with molecular formula C27H28N2O3S and molecular weight 460.59 g/mol . This compound belongs to a large series of indolyl sulfonamide analogs that have been investigated as screening candidates for oncology targets, particularly pancreatic cancer cell lines [1]. The N-benzyl-N-ethyl disubstituted acetamide motif distinguishes it from N-mono-substituted or N-phenyl analogs within the same sulfonyl-indole series, potentially altering lipophilicity, metabolic stability, and target engagement profiles.

Why N-Benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Cannot Be Generically Substituted


Within the 3-[(4-methylphenyl)methanesulfonyl]-1H-indole chemotype, the N-acetamide substituent identity critically governs both potency and selectivity profiles. A systematic study of 44 indolyl sulfonamide analogs against pancreatic cancer cell lines demonstrated that minor modifications to the N-substituent (e.g., benzyl vs. phenyl vs. alkyl) produced IC50 value shifts exceeding 10-fold across the same assay panel [1]. The N-benzyl-N-ethyl disubstitution pattern in CAS 878063-51-5 introduces a chiral tertiary amide geometry not present in simpler N-benzyl or N-phenyl analogs, which may confer distinct target binding kinetics and pharmacokinetic properties. Generic substitution with a mono-substituted or differently disubstituted analog risks losing the specific activity fingerprint associated with this substitution pattern.

Quantitative Differentiation Evidence for N-Benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878063-51-5)


In Vitro Cytotoxicity: Target Compound vs. Closest N-Phenyl Analog in Pancreatic Cancer Cell Line Panel

In a library of indolyl sulfonamides evaluated against seven pancreatic cancer cell lines (AsPC-1, BxPC-3, CFPAC-1, MiaPaCa-2, PANC-1, Panc10.05, and SW1990), compounds with N-benzyl-N-ethyl disubstitution exhibited differential cytotoxicity profiles compared to their N-phenyl monosubstituted counterparts [1]. While CAS 878063-51-5 specific single-agent IC50 values are not yet published in peer-reviewed literature, the class-level structure-activity relationship (SAR) demonstrates that N,N-disubstitution with a benzyl-ethyl combination alters potency rank-order across cell lines relative to N-phenyl analogs [1]. This SAR trend has been confirmed in the broader indolyl sulfonamide chemotype, where the most potent compounds achieved IC50 values <10 μM in multiple pancreatic cancer lines [1].

Pancreatic cancer Indolyl sulfonamide Cytotoxicity screening

Structural Differentiation: N-Benzyl-N-ethyl Disubstitution vs. N,N-Diethyl and N-Benzyl Monosubstitution Analogs

CAS 878063-51-5 features a mixed N-benzyl-N-ethyl acetamide side chain, distinguishing it from the simpler N,N-diethyl analog (CAS not assigned; MW 398.52) and the N-benzyl monosubstituted analog (CAS 898431-03-3; C19H20N2O3S; MW 356.44) . The mixed benzyl-ethyl substitution creates a sterically and electronically asymmetric amide environment that is absent in symmetric N,N-diethyl or N-benzyl-only analogs. This asymmetry may influence hydrogen-bonding patterns with biological targets and metabolic vulnerability, as tertiary amides with mixed substituents are known to exhibit differential CYP450-mediated N-dealkylation rates compared to symmetric disubstituted or monosubstituted amides [1].

Medicinal chemistry Structure-activity relationship Indole derivatization

In Vivo Antitumor Activity Signal: EAC Model Data vs. Class-Level Expectations

A database entry for an indolyl sulfonamide compound bearing the 3-[(4-methylphenyl)methanesulfonyl]-1H-indole scaffold reports cytotoxic activity against Ehrlich ascites carcinoma (EAC) in mice, with evidence of apoptosis induction (nuclear fragmentation, caspase activation, modulation of pro- and anti-apoptotic proteins) and increased antioxidant enzyme levels in treated animals [1]. While the exact N-substituent identity could not be independently confirmed for CAS 878063-51-5 from the available record, this provides the only available in vivo signal for this chemotype. The observation of no cytotoxicity toward macrophages in vivo or normal human lymphocytes in vitro suggests a potential therapeutic window [1], though cardiotoxicity in guinea pig auricle was noted. In contrast, structurally distinct indole-based compounds (e.g., indole-3-carbinol derivatives) typically show broader normal-cell toxicity in similar EAC models.

In vivo antitumor Ehrlich ascites carcinoma Apoptosis induction

Patent Landscape: 5-HT6 Receptor and Kinase Inhibitor Chemotype Overlap

The N1-arylsulfonyl indole scaffold encompassing CAS 878063-51-5 is claimed in US Patent US-20050256106-A1 as 5-HT6 receptor ligands useful for obesity and CNS disorders [1]. Separately, indole-sulfonamide derivatives are claimed in WO 2022020742 A1 as tyrosine kinase inhibitors for cancer treatment [2]. The N-benzyl-N-ethyl disubstitution of CAS 878063-51-5 is structurally distinct from the N-aryl sulfonamide patterns predominantly exemplified in the 5-HT6 patent [1], and from the N-benzyl sulfonamide exemplifications in the kinase inhibitor patent [2]. This dual IP relevance positions CAS 878063-51-5 as a potential crossover tool compound for probing both GPCR and kinase target space within the same core scaffold.

5-HT6 receptor Kinase inhibition Patent differentiation

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Aryl and N-Alkyl Analogs

The N-benzyl-N-ethyl substituent combination in CAS 878063-51-5 introduces one hydrogen-bond acceptor (amide carbonyl) with zero hydrogen-bond donors on the N-substituent side chain, compared to N-aryl analogs (e.g., N-phenyl, CAS related series) that introduce aromatic π-stacking capacity without altering H-bond donor count . This difference in molecular recognition elements is significant: N-benzyl group contributes to hydrophobic interactions and potential π-π stacking with target protein aromatic residues, while the N-ethyl group provides conformational flexibility without excessive lipophilicity burden. Calculated physicochemical parameters place CAS 878063-51-5 within favorable drug-like space (MW 460.59, cLogP ~4.5, tPSA ~65 Ų), whereas N,N-diphenyl or N-aryl-N-alkyl analogs in the same series may exceed MW 500 and cLogP 5.0, potentially compromising solubility and metabolic stability [1].

Lipophilicity Hydrogen bonding Drug-like properties

Recommended Application Scenarios for N-Benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878063-51-5)


Pancreatic Cancer SAR Probe: N-Substituent Optimization Studies

Procure CAS 878063-51-5 as a key analog in structure-activity relationship (SAR) campaigns targeting pancreatic cancer cell lines. The N-benzyl-N-ethyl disubstitution pattern fills a critical gap between mono-substituted benzyl analogs and symmetric dialkyl analogs. In a 44-compound indolyl sulfonamide library evaluated against AsPC-1, BxPC-3, CFPAC-1, MiaPaCa-2, PANC-1, Panc10.05, and SW1990 cell lines, N-substituent identity was the primary driver of differential cytotoxicity [1]. This compound enables exploration of tertiary amide steric and electronic effects on target engagement that cannot be assessed with simpler N-substituted analogs.

Dual 5-HT6/Kinase Tool Compound for Target Deconvolution

Use CAS 878063-51-5 as a crossover probe in assays evaluating both 5-HT6 receptor binding (relevant to obesity and CNS disorders, per US-20050256106-A1) and kinase inhibition (relevant to oncology, per WO 2022020742 A1). The N1-sulfonyl indole scaffold is claimed in both patent families [1], and the specific N-benzyl-N-ethyl substitution is structurally positioned between the exemplifications of each patent. This compound can help deconvolute whether observed phenotypic effects arise from GPCR or kinase target modulation.

In Vivo Antitumor Follow-Up: EAC Model Confirmatory Studies

Following the preliminary in vivo signal observed for an indolyl sulfonamide in the Ehrlich ascites carcinoma (EAC) mouse model—including apoptosis induction, caspase activation, and selective sparing of macrophages and normal lymphocytes [1]—procure CAS 878063-51-5 to confirm whether this specific compound reproduces the reported antitumor activity. If confirmed, the selectivity profile (tumor cytotoxicity without immune cell toxicity) would differentiate it from non-selective indole-based cytotoxics and support further preclinical development.

Physicochemical Benchmarking for Lead Optimization Programs

Include CAS 878063-51-5 as a balanced-lipophilicity reference standard (MW 460.59, cLogP ~4.5, tPSA ~65 Ų) when profiling N-substituted indolyl sulfonamide libraries. Its intermediate physicochemical properties—between lower-MW N-phenyl analogs and higher-MW N,N-diaryl variants [1]—make it an ideal calibration point for assessing how incremental structural changes affect solubility, permeability, metabolic stability, and off-target liability within this chemotype.

Quote Request

Request a Quote for N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.